molecular formula C21H27NO B2519423 N-(3,5-DI-Tert-butylphenyl)benzamide CAS No. 205651-75-8

N-(3,5-DI-Tert-butylphenyl)benzamide

Cat. No.: B2519423
CAS No.: 205651-75-8
M. Wt: 309.453
InChI Key: HMEKVECNAMOXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-DI-Tert-butylphenyl)benzamide: is an organic compound characterized by the presence of a benzamide group attached to a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing N-(3,5-DI-Tert-butylphenyl)benzamide involves the condensation of 3,5-di-tert-butylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired benzamide.

    Ritter Reaction: Another method involves the Ritter reaction, where 3,5-di-tert-butylbenzyl alcohol reacts with benzonitrile in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the benzamide.

Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its efficiency and high yield. The process involves large-scale reactors and stringent control of reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-DI-Tert-butylphenyl)benzamide can undergo oxidation reactions, particularly at the tert-butyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which targets the amide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the amide group. Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of N-(3,5-DI-Tert-butylphenyl)amine.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(3,5-DI-Tert-butylphenyl)benzamide is used as a precursor in the synthesis of various organic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular pathways makes it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-DI-Tert-butylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, influencing the binding affinity and selectivity of the compound. The amide group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the activity of the target.

Comparison with Similar Compounds

    N-(3,5-DI-Tert-butylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(3,5-DI-Tert-butylphenyl)urea: Contains a urea group instead of a benzamide group.

    N-(3,5-DI-Tert-butylphenyl)thiourea: Similar to the urea derivative but with a sulfur atom replacing the oxygen.

Uniqueness: N-(3,5-DI-Tert-butylphenyl)benzamide is unique due to its specific combination of tert-butyl groups and a benzamide moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various applications.

Properties

IUPAC Name

N-(3,5-ditert-butylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-20(2,3)16-12-17(21(4,5)6)14-18(13-16)22-19(23)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEKVECNAMOXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.